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Compound of Interest

Compound Name: 2'-Hydroxy-5'-nitroacetophenone

Cat. No.: B116480 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2'-Hydroxy-5'-
nitroacetophenone, targeting researchers, scientists, and professionals in drug development.

It includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, detailed experimental protocols, and a visual representation of the

analytical workflow.

Spectroscopic Data
The following sections present the key spectroscopic data for 2'-Hydroxy-5'-
nitroacetophenone. The mass spectrometry data is based on experimental findings, while the

NMR and IR data are predicted based on the chemical structure and data from analogous

compounds due to the limited availability of complete experimental spectra in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data are for a sample dissolved in deuterated

chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2'-Hydroxy-5'-nitroacetophenone
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~12.0 Singlet 1H Ar-OH

~8.6 Doublet 1H Ar-H (H-6')

~8.2 Doublet of Doublets 1H Ar-H (H-4')

~7.1 Doublet 1H Ar-H (H-3')

2.6 Singlet 3H -COCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2'-Hydroxy-5'-nitroacetophenone

Chemical Shift (δ) (ppm) Carbon Assignment

~203 C=O

~162 C-OH (C-2')

~141 C-NO₂ (C-5')

~130 Aromatic CH (C-4')

~125 Aromatic CH (C-6')

~120 Aromatic C-C=O (C-1')

~119 Aromatic CH (C-3')

~26 -COCH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Predicted Major IR Absorption Bands for 2'-Hydroxy-5'-nitroacetophenone
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Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

3500-3200 Broad O-H stretch Phenolic Hydroxyl

3100-3000 Medium C-H stretch Aromatic

~1650 Strong C=O stretch Ketone (conjugated)

1600-1450 Medium-Strong C=C stretch Aromatic Ring

~1520 Strong
N-O asymmetric

stretch
Nitro group

~1340 Strong N-O symmetric stretch Nitro group

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS).

[1]

Table 4: Mass Spectrometry Data for 2'-Hydroxy-5'-nitroacetophenone

Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

181 High [M]⁺ (Molecular Ion)

166 High [M-CH₃]⁺

120 Medium [M-NO₂-CH₃]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the molecular

structure.
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Methodology:

Sample Preparation: Accurately weigh 5-20 mg of 2'-Hydroxy-5'-nitroacetophenone for ¹H

NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal

reference standard (δ = 0.00 ppm).

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette

directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The spectrometer

is locked onto the deuterium signal of the solvent to stabilize the magnetic field.

Shimming: The magnetic field homogeneity is optimized by a process called shimming,

which can be performed manually or automatically to achieve sharp, well-resolved peaks.

Data Acquisition: The appropriate pulse sequence and acquisition parameters (e.g., number

of scans, spectral width, relaxation delay) are set for the desired nucleus (¹H or ¹³C). Data

collection is then initiated. For ¹³C NMR, proton decoupling is typically used to simplify the

spectrum.

Data Processing: The resulting Free Induction Decay (FID) signal is Fourier-transformed to

generate the frequency-domain spectrum. Phase and baseline corrections are applied to the

spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method): A small amount of solid 2'-Hydroxy-5'-
nitroacetophenone is finely ground with dry potassium bromide (KBr) powder in an agate

mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Instrument: A high-resolution FTIR spectrometer is used for the analysis.
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Data Acquisition: A background spectrum of the empty sample compartment is recorded to

subtract the spectral contributions of atmospheric water and carbon dioxide. The KBr pellet

containing the sample is placed in the sample holder. The infrared spectrum is recorded in

the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are co-added to improve the

signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed to obtain the infrared

spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas

Chromatograph (GC) for separation from any impurities. The sample is vaporized in the GC

and then enters the ion source of the mass spectrometer.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (Electron Ionization - EI), causing them to lose an electron and form a

positively charged molecular ion ([M]⁺). This high energy can also cause the molecular ion to

fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2'-Hydroxy-5'-nitroacetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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